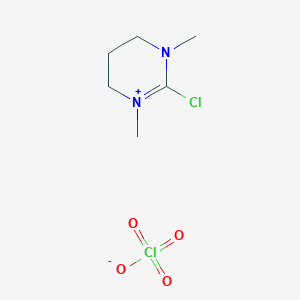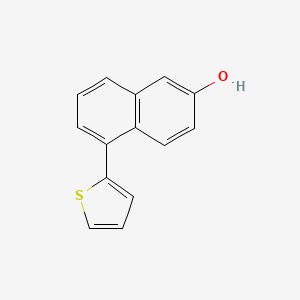
5-(Thiophen-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-2-yl)naphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a thiophene ring and a hydroxyl group. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both naphthalene and thiophene, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)naphthalen-2-ol typically involves the coupling of a thiophene derivative with a naphthalene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of a thiophene boronic acid with a naphthalene halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of dihydronaphthalene or tetrahydronaphthalene derivatives.
Substitution: Formation of halogenated naphthalene or thiophene derivatives.
Scientific Research Applications
5-(Thiophen-2-yl)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
2-Naphthol: A naphthalene derivative with a hydroxyl group at the second position.
Uniqueness
5-(Thiophen-2-yl)naphthalen-2-ol is unique due to its combination of a thiophene ring and a naphthalene ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
211796-83-7 |
|---|---|
Molecular Formula |
C14H10OS |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
5-thiophen-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C14H10OS/c15-11-6-7-12-10(9-11)3-1-4-13(12)14-5-2-8-16-14/h1-9,15H |
InChI Key |
YCBGVPYCHHUYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


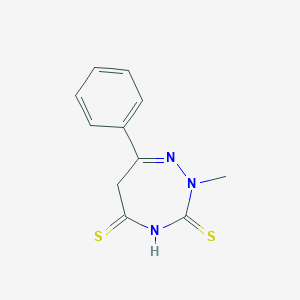
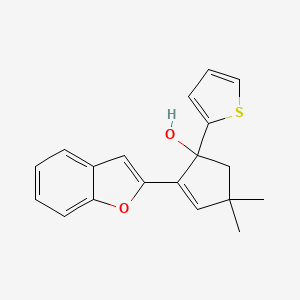
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
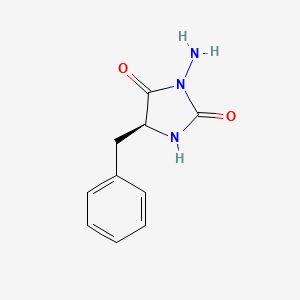
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
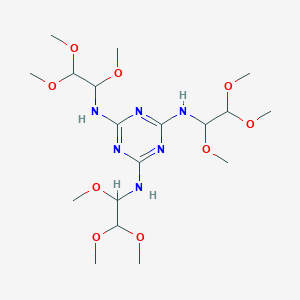
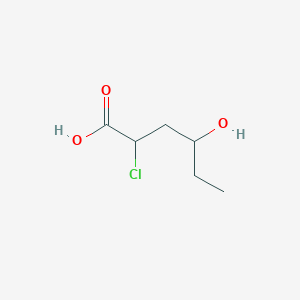
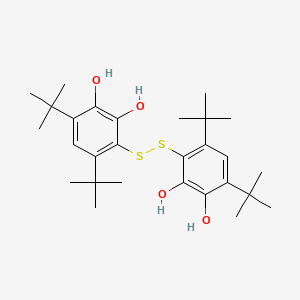
![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
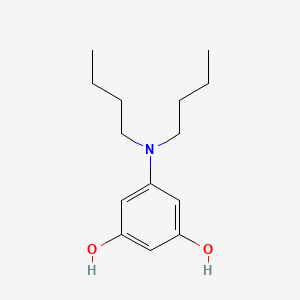
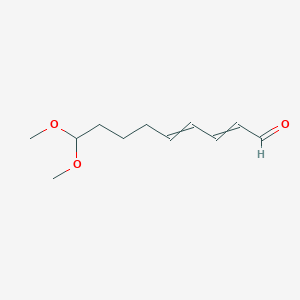
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
